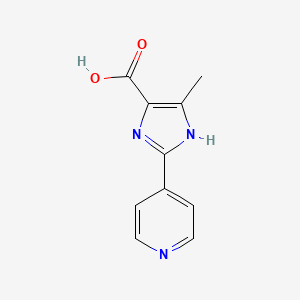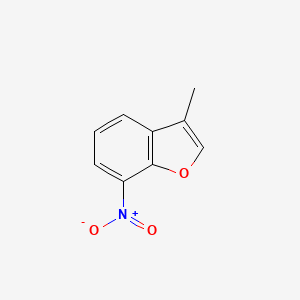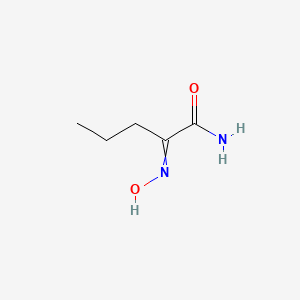
Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7F4NO2. It is a derivative of benzoic acid, characterized by the presence of amino, fluoro, and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic reactions. One common method includes the nitration of methyl benzoate, followed by reduction to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the process is crucial for industrial applications, ensuring that the compound can be produced in large quantities .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group back to an amino group.
Substitution: Electrophilic aromatic substitution reactions are common, where the fluoro and trifluoromethyl groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Fluorinating agents such as Selectfluor or trifluoromethylating agents like trifluoromethyl iodide (CF3I) under controlled conditions.
Major Products: The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism by which Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate exerts its effects is primarily through its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Methyl 2-fluoro-3-(trifluoromethyl)benzoate
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-Amino-4-fluorobenzotrifluoride
Comparison: Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, it offers a distinct balance of electronic and steric properties, making it valuable for specific applications in pharmaceuticals and materials science .
Propriétés
Formule moléculaire |
C9H7F4NO2 |
|---|---|
Poids moléculaire |
237.15 g/mol |
Nom IUPAC |
methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3 |
Clé InChI |
DPWXAZXVYWXYAW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


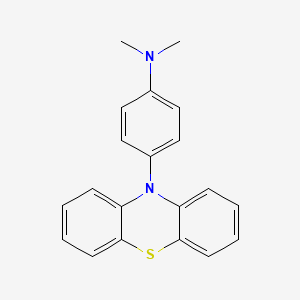
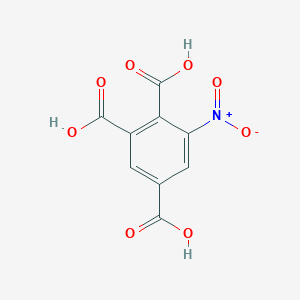

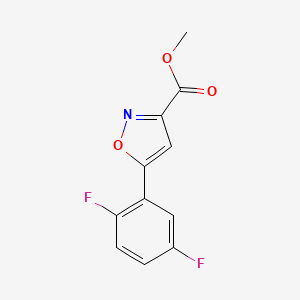
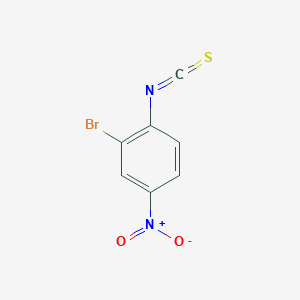
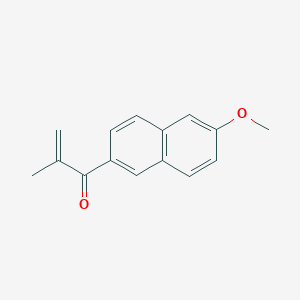
![5-Chloro-6-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13702896.png)
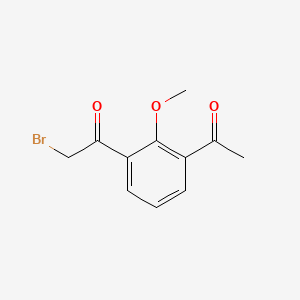

![4-[4-(Benzyloxy)-2-fluorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13702918.png)
